Cas no 1401983-33-2 (rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate)

Technical Introduction: rac-Benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is a chiral cyclopropane derivative featuring a hydroxymethyl group and a benzyl carbamate moiety. Its stereochemically defined (1R,2R) configuration makes it a valuable intermediate in organic synthesis, particularly for the preparation of biologically active compounds or chiral ligands. The hydroxymethyl group enhances its utility for further functionalization, while the carbamate protection offers stability under diverse reaction conditions. This compound is often employed in pharmaceutical research and asymmetric synthesis due to its rigid cyclopropane ring, which can impart conformational constraints to target molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate structure
1401983-33-2 structure
Product name:rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
CAS No:1401983-33-2
MF:C12H15NO3
Molecular Weight:221.252403497696
CID:5887005
PubChem ID:165937844

rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate 化学的及び物理的性質

名前と識別子

    • rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
    • 1401983-33-2
    • EN300-7209399
    • インチ: 1S/C12H15NO3/c14-7-10-6-11(10)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1
    • InChIKey: CCMDHFHESSCBOA-WDEREUQCSA-N
    • SMILES: OC[C@@H]1C[C@H]1NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 221.10519334g/mol
  • 同位素质量: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 58.6Ų

rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7209399-5.0g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
5g
$5014.0 2023-05-24
Enamine
EN300-7209399-0.25g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
0.25g
$1591.0 2023-05-24
Enamine
EN300-7209399-0.1g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
0.1g
$1521.0 2023-05-24
Enamine
EN300-7209399-1.0g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
1g
$1729.0 2023-05-24
Enamine
EN300-7209399-2.5g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
2.5g
$3389.0 2023-05-24
Enamine
EN300-7209399-0.05g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
0.05g
$1452.0 2023-05-24
Enamine
EN300-7209399-0.5g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
0.5g
$1660.0 2023-05-24
Enamine
EN300-7209399-10.0g
rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
1401983-33-2
10g
$7435.0 2023-05-24

rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate 関連文献

rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamateに関する追加情報

Comprehensive Guide to rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2)

rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2) is a chiral cyclopropane derivative with significant potential in pharmaceutical and chemical research. This compound features a cyclopropyl carbamate backbone, which is increasingly studied for its unique structural properties and applications in drug discovery. The presence of both hydroxymethyl and benzyl carbamate groups enhances its versatility, making it a valuable intermediate in organic synthesis.

The compound's stereochemistry, denoted by the (1R,2R) configuration, plays a crucial role in its biological activity. Researchers are particularly interested in its potential as a chiral building block for the development of novel therapeutics. Its carbamate functionality is known to improve metabolic stability, a key factor in drug design. Recent studies have explored its use in enzyme inhibition and as a precursor for bioactive molecules.

One of the most searched questions about rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is its synthesis and purification methods. The compound is typically prepared via stereoselective cyclopropanation, followed by carbamate formation. Advanced techniques like HPLC and chiral chromatography are often employed to isolate the desired enantiomers. These methods are critical for ensuring high purity, which is essential for pharmaceutical applications.

In the context of current trends, rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate aligns with the growing demand for chiral intermediates in drug development. The rise of personalized medicine and targeted therapies has increased the need for enantiomerically pure compounds. This compound's ability to serve as a scaffold for small-molecule drugs makes it highly relevant in modern medicinal chemistry.

Another hot topic is the compound's potential in green chemistry. Researchers are investigating eco-friendly synthetic routes to minimize waste and reduce environmental impact. The hydroxymethyl group in rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate offers opportunities for further functionalization using sustainable catalysts, aligning with the principles of atom economy.

The market for chiral compounds like rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is expanding rapidly, driven by advancements in asymmetric synthesis and catalysis. Pharmaceutical companies are investing heavily in chiral technologies to develop more effective and safer drugs. This compound's unique structure positions it as a promising candidate for future innovations in drug discovery and chemical biology.

For researchers and industry professionals, understanding the physicochemical properties of rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate is essential. Its solubility, stability, and reactivity under various conditions are critical for optimizing synthetic protocols. Recent publications have highlighted its compatibility with microwave-assisted synthesis, a technique gaining traction for its efficiency and scalability.

In summary, rac-benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS No. 1401983-33-2) is a compound of significant interest in both academic and industrial settings. Its chiral nature, combined with its functional groups, makes it a versatile tool for organic synthesis and medicinal chemistry. As the demand for enantiomerically pure compounds grows, this molecule is poised to play a pivotal role in the development of next-generation therapeutics.

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